3-Cyclohexene-1-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-Cyclohexene-1-carboxylic acid and its derivatives can be achieved through various methods. Notably, a synthesis approach utilizes readily available L-serine, replacing commonly used (-)-shikimic acid or (-)-quinic acid as starting materials. Key steps include ring-closing metathesis and diastereoselective Grignard reactions, with absolute configurations of key intermediates confirmed by two-dimensional NMR studies (Cong & Yao, 2006).
Molecular Structure Analysis
The molecular structure of 3-Oxo-1-cyclohexene-1-carboxylic acid demonstrates hydrogen-bonding catemers of an unusual type, involving heterochiral chains with mutual close contacts between ketone O and vinyl H atoms of centrosymmetrically related chains. This structure also displays flexional disorder in two of the tetrahedral C atoms (Barcon et al., 1998).
Chemical Reactions and Properties
Bromination of 3-cyclohexene-1-carboxylic acid leads to mixtures of trans-dibromo derivatives and cis-3-hydroxy-trans-bromocyclohexane-1-carboxylic acid lactone, with halogen attacking the double bond anti to the carboxyl group. Furthermore, epoxydation and ring opening reactions of methyl 3-cyclohexene-1-carboxylate derivatives have been explored, providing insights into the steric course of these reactions (Bellucci, Marioni, & Marsili, 1972).
Physical Properties Analysis
The physical properties of 3-Cyclohexene-1-carboxylic acid and its derivatives, such as solubility, melting point, and boiling point, are crucial for their application in synthesis and pharmaceutical industries. However, specific details on these properties were not highlighted in the provided research findings.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, define the utility of 3-Cyclohexene-1-carboxylic acid in synthetic chemistry. The compound's reactivity under different conditions facilitates its use in a wide range of chemical transformations and syntheses. Notably, its role in forming cocrystals with various compounds highlights its versatility in forming hydrogen-bonded networks and supramolecular architectures (Bhogala & Nangia, 2003).
Scientific Research Applications
Application 1: Enantioselective Synthesis
- Summary of the Application: 3-Cyclohexene-1-carboxylic acid is a chiral precursor for the important anticoagulant Edoxaban . The enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid is of great significance .
- Methods of Application or Experimental Procedures: The E. coli esterase BioH was engineered for improved S-enantioselectivity via rational design . A positive mutant Mu3 (L24A/W81A/L209A) with relatively high S-selectivity in hydrolyzing racemic methyl-3-cyclohexene-1-carboxylate was obtained . The reaction conditions of Mu3 in methyl-3-cyclohexene-1-carboxylate hydrolysis was optimized .
Application 2: Synthesis of Polyketide-Type Antibiotics
Safety And Hazards
The primary hazard of 3-Cyclohexene-1-carboxylic acid is the threat to the environment . Immediate steps should be taken to limit its spread to the environment . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .
Relevant Papers Several papers were found related to 3-Cyclohexene-1-carboxylic acid. One paper discusses the asymmetric synthesis of optically active 3-Cyclohexene-1-carboxylic acid utilizing lactic ester as a chiral auxiliary in the diastereoselective Diels–Alder reaction . Another paper discusses the improved enantioselectivity of E. coli BioH in kinetic resolution of methyl (S)-3-cyclohexene-1-carboxylate by combinatorial modulation of steric and aromatic interactions .
properties
IUPAC Name |
cyclohex-3-ene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSWCWPCANWBFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID40871099 | |
Record name | 3-Cyclohexene-1-carboxylic acid | |
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Molecular Weight |
126.15 g/mol | |
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Physical Description |
Naphthenic acid is a dark colored liquid with an offensive odor. It is insoluble in water. It will burn though it may take some effort to ignite. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used to make paint dryers, detergents, and solvents., Light yellow to black liquid; [ICSC] Commercial grade: dark liquid with an unpleasant odor; [Hawley] | |
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Boiling Point |
270 to 470 °F at 760 mmHg (USCG, 1999), BP: 270-470 °F = 132-243 °C = 405-516 deg K (at 1 atm), 140-370 °C | |
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Flash Point |
300 °F (USCG, 1999), 101 °C (214 °F) - closed cup, 300 °F (open cup), 149 °C o.c. | |
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Solubility |
Insoluble (<50 mg/L) in water, Completely soluble in organic solvents, Solubility in water: poor | |
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Density |
0.982 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.95-0.98 (crude); 0.94-0.98 (refined); 0.95-0.98 (highly refined), all at 20 °C, Relative density (water = 1): 0.982 (liquid) | |
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Impurities |
Naphthenic acids are viscous liquids, with phenolic and sulfur impurities present that are largely responsible for their characteristic odor., 5-25 wt% hydrocarbons whose composition is the same as the petroleum fraction from which the naphthenic acids are derived. | |
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Product Name |
3-Cyclohexene-1-carboxylic acid | |
Color/Form |
Viscous liquids ... Colors range from pale yellows to dark amber, Gold to black liq | |
CAS RN |
1338-24-5, 4771-80-6 | |
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Melting Point |
-35 - +2 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Citations
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